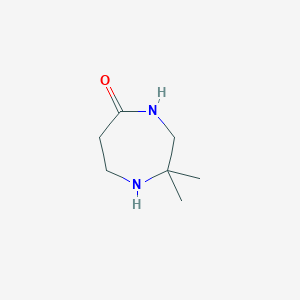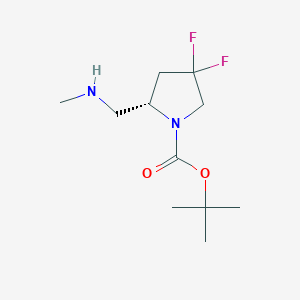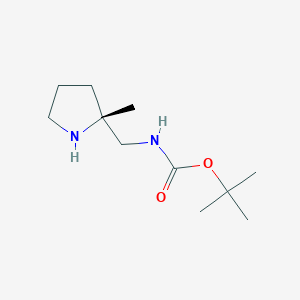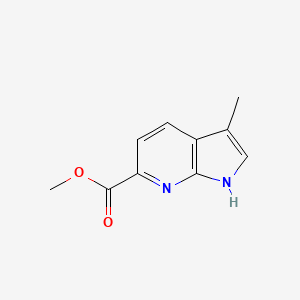
2,2-Dimethyl-1,4-diazepan-5-one
Vue d'ensemble
Description
2,2-Dimethyl-1,4-diazepan-5-one, also known as DMDO, is a cyclic organic compound that has been widely studied for its potential applications in various fields of scientific research. DMDO is a versatile compound that can be synthesized using different methods, and its unique chemical structure has led to its use in a variety of research applications. In
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1,4-diazepan-5-one is complex and varies depending on the specific application. In general, this compound acts as an oxidizing agent, transferring oxygen atoms to organic compounds to form new products. The exact mechanism of this reaction depends on the nature of the organic compound being oxidized and the reaction conditions.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is generally considered to be safe for use in laboratory experiments. However, it is important to note that the biochemical and physiological effects of this compound have not been extensively studied, and more research is needed to fully understand its potential effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,2-Dimethyl-1,4-diazepan-5-one in laboratory experiments is its versatility. This compound can be used in a variety of reactions and synthesis methods, making it a useful tool for researchers in various fields. Additionally, this compound is relatively easy to synthesize and has a high purity, making it a reliable reagent for laboratory experiments. However, one limitation of using this compound is its potential toxicity. While this compound is generally considered to be safe for use in laboratory experiments, researchers should take appropriate precautions when handling the compound.
Orientations Futures
There are several future directions for research on 2,2-Dimethyl-1,4-diazepan-5-one. One area of interest is the development of new synthesis methods for this compound that are more efficient and environmentally friendly. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, particularly in living organisms. Finally, this compound has potential applications in the development of new pharmaceuticals and biologically active compounds, and further research in this area could lead to the discovery of new drugs and treatments.
Applications De Recherche Scientifique
2,2-Dimethyl-1,4-diazepan-5-one has been studied extensively for its potential applications in various fields of scientific research. It has been found to be a useful reagent for the oxidation of various organic compounds, including alkenes, alcohols, and sulfides. This compound has also been used as a precursor for the synthesis of various compounds, including polyamides, polyurethanes, and cyclic imides. Additionally, this compound has been studied for its potential use in the synthesis of biologically active compounds, including natural products and pharmaceuticals.
Propriétés
IUPAC Name |
2,2-dimethyl-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-7(2)5-8-6(10)3-4-9-7/h9H,3-5H2,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGYSCXSBLJZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)CCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1407235.png)
![1-Boc-6-oxa-1,9-diazaspiro[3.6]decane](/img/structure/B1407236.png)
![2-Bromo-6-chloropyrazolo[1,5-A]pyridine](/img/structure/B1407237.png)
![Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B1407238.png)
![9-Boc-6-oxa-1,9-diazaspiro[3.6]decane](/img/structure/B1407239.png)





![Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1407252.png)